tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, substitution, and deprotection steps, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a linker in the development of PROTACs for targeted protein degradation.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride involves its role as a linker in PROTACs. PROTACs work by recruiting target proteins to the ubiquitin-proteasome system, leading to their degradation. This process involves the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is also used as a semi-flexible linker in PROTAC development.
N-Boc-4-piperidineacetaldehyde: Another compound used in the synthesis of various biologically active molecules.
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Used as an intermediate in the synthesis of more complex molecules.
Uniqueness
Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which allows it to function effectively as a linker in PROTACs. Its ability to facilitate the formation of a ternary complex and promote targeted protein degradation sets it apart from other similar compounds .
Properties
CAS No. |
2694733-64-5 |
---|---|
Molecular Formula |
C17H27ClN4O2 |
Molecular Weight |
354.9 |
Purity |
95 |
Origin of Product |
United States |
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